N-methyl-2-oxaspiro[3.5]nonan-7-amine, also known as 2-oxaspiro[3.5]nonan-7-amine, is a bicyclic compound characterized by its unique spirocyclic structure. Its molecular formula is with a molecular weight of approximately 141.21 g/mol. The compound features a nitrogen atom in the amine group and an oxygen atom within the spirocyclic framework, contributing to its potential biological activity and chemical reactivity. The structural representation can be denoted by the InChI key ARQNRYRGUMKTJV-UHFFFAOYSA-N and the canonical SMILES notation NC1CCC2(CC1)COC2, indicating the placement of functional groups and ring structures.
Research indicates that N-methyl-2-oxaspiro[3.5]nonan-7-amine exhibits promising biological activities. Compounds with similar structures have been investigated for their roles in medicinal chemistry, particularly as potential:
Studies have shown that derivatives of spirocyclic compounds can act on calcium channels, suggesting potential cardiovascular applications .
Several methods have been developed for synthesizing N-methyl-2-oxaspiro[3.5]nonan-7-amine:
N-methyl-2-oxaspiro[3.5]nonan-7-amine has several applications in fields such as:
The compound's ability to interact with biological systems suggests further exploration in therapeutic contexts.
Interaction studies involving N-methyl-2-oxaspiro[3.5]nonan-7-amine have focused on its binding affinity to various biological targets:
N-methyl-2-oxaspiro[3.5]nonan-7-amine shares structural features with several related compounds, making it interesting to compare their properties and activities:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 2-Oxaspiro[3.3]heptan-6-amines | C8H15NO | 0.81 |
| 2-Oxabicyclo[3.3.0]octane derivatives | C8H12O | 0.79 |
| 4-(Hydroxymethyl)cyclohexanone | C8H14O | 0.75 |
| 3,3-Dimethyldihydro-2H-pyran-4(3H)-one | C8H14O | 0.74 |
| Methyl 3-oxocyclohexanecarboxylate | C8H12O3 | 0.73 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups but differ in their specific biological activities and applications.
Radical-mediated cyclization has emerged as a powerful method for constructing spirocyclic architectures. For N-methyl-2-oxaspiro[3.5]nonan-7-amine, strain-enabled radical cascades leverage the inherent ring tension of bicyclobutane (BCB) precursors to drive spirocyclization. A recent approach involves reacting BCB allyl amides with interelement compounds under blue light irradiation, enabling catalyst-free formation of spirocyclobutyl lactams (Figure 1A). The reaction proceeds via a radical chain mechanism:
Key advantages include high chemoselectivity and compatibility with diverse functional groups. For example, dual photoredox/nickel catalysis enables carbosulfonylation of BCB allyl amides, introducing aryl or heteroaryl substituents (Table 1).
Table 1: Representative Radical Spirocyclization Conditions
| Substrate | Catalyst System | Yield (%) | Functionalization |
|---|---|---|---|
| BCB allyl amide | None (blue light) | 78 | None |
| BCB allyl amide | Ni/Photoredox | 65 | Aryl sulfonates |